molecular formula C19H20N2O4S B2681639 N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1421517-45-4

N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2681639
M. Wt: 372.44
InChI Key: BSDLGYDAAAETBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities . Chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .


Chemical Reactions Analysis

Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . It is used in the synthesis of various analogs that show diverse biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .

Scientific Research Applications

Affinitychromic Materials and High-throughput Screening

Bernier et al. (2002) introduced a method for creating affinitychromic polythiophenes, which can undergo postfunctionalization to yield a library of derivatives with potential for high-throughput screening and drug discovery. This approach allows for the detection of interactions between ligands and targets through color changes, highlighting the compound's potential in the development of versatile and inexpensive tools for pharmaceutical research Bernier et al., 2002.

Analytical Chemistry and Lipid Peroxidation Assays

Gérard-Monnier et al. (1998) developed a colorimetric assay for measuring lipid peroxidation, leveraging chromogenic reactions with malondialdehyde and 4-hydroxyalkenals. This assay demonstrates the compound's utility in analytical chemistry, particularly in understanding oxidative stress and its biological implications Gérard-Monnier et al., 1998.

Glycolic Acid Oxidase Inhibition for Therapeutic Applications

Rooney et al. (1983) explored the inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, indicating the compound's relevance in therapeutic research for conditions involving oxalate overproduction, such as primary hyperoxaluria Rooney et al., 1983.

DNA-binding Properties for Genomic Studies

Li et al. (2010) synthesized an unexpected oxovanadium(IV) complex with in situ generated lactone ligand, exhibiting significant DNA-binding properties. This research underscores the compound's potential in genomic studies, particularly in understanding interactions between metal complexes and DNA Li et al., 2010.

Synthesis of Di- and Mono-oxalamides for Chemical Synthesis

Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the compound's utility in the synthesis of anthranilic acid derivatives and oxalamides. This method offers a simple and high-yielding route, contributing to the field of organic synthesis Mamedov et al., 2016.

Future Directions

Given the versatility of chromanone and its analogs, there is a need for more studies to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could revolutionize the field of scientific research.

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-26-16-9-5-3-7-14(16)21-18(23)17(22)20-12-19(24)10-11-25-15-8-4-2-6-13(15)19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDLGYDAAAETBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.